molecular formula C20H14N2O3 B5785721 N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No. B5785721
M. Wt: 330.3 g/mol
InChI Key: IYIVIKSNJNRSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as BMVC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMVC is a member of the benzochromene family and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is not fully understood, but it has been suggested to act through various pathways. N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to inhibit the JAK/STAT signaling pathway, which is involved in immune response and inflammation.
Biochemical and Physiological Effects:
N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has also been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress. Furthermore, N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been found to reduce the levels of inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1.

Advantages and Limitations for Lab Experiments

N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and has a high purity. N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has also been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide research. One area of interest is the development of N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide in combination with other drugs for the treatment of various diseases. Furthermore, the mechanism of action of N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide needs to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can be synthesized through a multistep reaction involving the condensation of 2-acetylpyridine with salicylaldehyde, followed by cyclization and amidation. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reactant ratio.

Scientific Research Applications

N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has also been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to have anti-viral activity against the hepatitis C virus.

properties

IUPAC Name

N-(3-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c1-12-5-4-10-21-18(12)22-19(23)16-11-15-14-7-3-2-6-13(14)8-9-17(15)25-20(16)24/h2-11H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIVIKSNJNRSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide

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